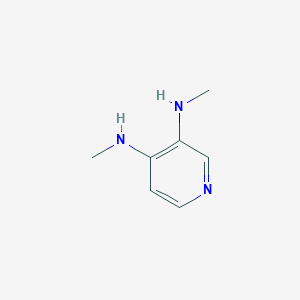
3,4-Dimethylaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylaminopyridine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
DMAP is primarily recognized for its effectiveness as a catalyst in numerous organic reactions. Its nucleophilic nature allows it to facilitate acylation, esterification, and other transformations.
Acylation and Esterification
- Mechanism : DMAP enhances the rate of acylation reactions by stabilizing the tetrahedral intermediate formed during the reaction. This property makes it particularly useful in the synthesis of esters from carboxylic acids and alcohols.
- Case Study : A study demonstrated that DMAP catalyzed the acylation of alcohols with acetic anhydride, resulting in high yields and regioselectivity. The reaction was monitored using NMR spectroscopy to confirm product formation and purity .
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Acylation | DMAP | 95 | Room temperature |
| Esterification | DMAP | 90 | Anhydrous conditions |
Metal-Free Aerobic Oxidation
DMAP has been employed in metal-free aerobic oxidation reactions, which are environmentally friendly alternatives to traditional methods.
- Mechanism : In a notable study, DMAP catalyzed the oxidation of aryl α-halo esters to aryl α-keto esters under mild conditions, achieving yields up to 95% without the need for metal catalysts .
| Substrate Type | Product Type | Yield (%) |
|---|---|---|
| Aryl α-halo esters | Aryl α-keto esters | 95 |
Materials Science
DMAP's role extends beyond organic synthesis into materials science, particularly in polymerization processes.
Ring-Opening Polymerization
DMAP has been utilized as a catalyst in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer.
- Case Study : Research demonstrated that using DMAP along with β-cyclodextrin led to successful grafting of PLA onto cyclodextrins, enhancing their functionality and creating new materials .
| Polymer Type | Catalyst Used | Functionalization Method |
|---|---|---|
| Polylactide (PLA) | DMAP | Ring-opening polymerization |
Medicinal Chemistry
In medicinal chemistry, DMAP has shown potential for improving drug delivery systems and enhancing pharmacological properties.
Drug Delivery Systems
DMAP has been investigated for its ability to enhance the delivery of mRNA vaccines and other therapeutic agents.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
3-N,4-N-dimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3/c1-8-6-3-4-10-5-7(6)9-2/h3-5,9H,1-2H3,(H,8,10) |
Clave InChI |
LHTZCYHRTBUGOI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















